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Introduction
SGC-CBP30 is a potent and selective small molecule inhibitor of the bromodomains of the

transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are histone

acetyltransferases that play a crucial role in regulating gene expression. In the context of

immunology, CBP/p300 have been identified as key players in the differentiation and function of

T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and

inflammatory diseases. SGC-CBP30 offers a targeted approach to dissect the epigenetic

regulation of Th17 cell responses, making it a valuable tool for basic research and therapeutic

development. By inhibiting the CBP/p300 bromodomains, SGC-CBP30 effectively reduces the

secretion of the hallmark Th17 cytokine, Interleukin-17A (IL-17A).

These application notes provide detailed protocols and data for utilizing SGC-CBP30 to study

Th17 cell responses, enabling researchers to investigate the role of CBP/p300 in inflammation

and autoimmunity.

Mechanism of Action
SGC-CBP30 selectively binds to the bromodomains of CBP and p300, preventing their

interaction with acetylated lysine residues on histones and other proteins. This inhibition

disrupts the recruitment of the transcriptional machinery to target gene promoters, including the
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IL17A gene locus. Studies have shown that p300 binds directly to the Il17a promoter in Th17

cells, facilitating chromatin accessibility and promoting gene transcription. By blocking this

interaction, SGC-CBP30 reduces histone H3 lysine 56 acetylation (H3K56Ac) and p300

binding at the IL17A locus, leading to a significant decrease in IL-17A production.
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Figure 1: SGC-CBP30 Signaling Pathway in Th17 Cells.
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Quantitative Data Summary
The following tables summarize the inhibitory effects of SGC-CBP30 on cytokine production by

human CD4+ T cells cultured under Th17-polarizing conditions.

Table 1: Dose-Dependent Inhibition of IL-17A and IL-17F by SGC-CBP30 in CD4+ T cells from

an Ankylosing Spondylitis (AS) Patient

SGC-CBP30 Conc. IL-17A Production (pg/mL) IL-17F Production (pg/mL)

DMSO (Control) ~4000 ~800

1 nM ~4000 ~800

10 nM ~3500 ~750

100 nM ~2000 ~700

1 µM ~1000 ~650

2 µM ~900 ~600

10 µM ~500 ~500

Data is approximate, based on

graphical representation from

the source.

Table 2: Effect of SGC-CBP30 on Cytokine Production in CD4+ T cells from AS Patients,

Psoriatic Arthritis (PsA) Patients, and Healthy Controls (HC)
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Cytokine Treatment
% Inhibition
(AS)

% Inhibition
(PsA)

% Inhibition
(HC)

IL-17A
2 µM SGC-

CBP30
~66.3% ~66.3% ~66.3%

IL-17F
2 µM SGC-

CBP30
~14.6% ~14.6% ~14.6%

GM-CSF
2 µM SGC-

CBP30

Significant

Reduction

Significant

Reduction
Not Reported

IL-22
2 µM SGC-

CBP30

Not Significantly

Inhibited

Not Significantly

Inhibited
Not Reported

Data represents

the average

inhibition across

patient and

control groups.

Experimental Protocols
The following are detailed protocols for the in vitro study of SGC-CBP30 on human Th17 cell

differentiation and function.

Experimental Workflow

Start Isolate CD4+ T cells
from human PBMCs

Culture cells under
Th17-polarizing conditions
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Figure 2: General Experimental Workflow.

Protocol 1: Isolation and Culture of Human CD4+ T cells
for Th17 Differentiation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b612240?utm_src=pdf-body
https://www.benchchem.com/product/b612240?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

CD4+ T Cell Isolation Kit

RPMI-1640 medium

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

L-Glutamine

Human IL-1β (10 ng/mL)

Human IL-6 (50 ng/mL)

Human IL-23 (20 ng/mL)

Anti-human CD3 antibody (plate-bound, 1 µg/mL)

Anti-human CD28 antibody (soluble, 1 µg/mL)

96-well culture plates

Procedure:

Isolate CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell

sorting (MACS) kit according to the manufacturer's instructions.

Prepare complete RPMI medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-

Streptomycin, and 2 mM L-Glutamine.

Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the plate with

sterile PBS before use.

Resuspend purified CD4+ T cells in complete RPMI medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Add the Th17-polarizing cytokines to the cell suspension: IL-1β, IL-6, and IL-23.

Add soluble anti-human CD28 antibody to the cell suspension.

Plate the cells in the anti-CD3 coated 96-well plate at a density of 1 x 10^6 cells/mL.

Protocol 2: Treatment of Th17 cells with SGC-CBP30
Materials:

SGC-CBP30 (prepare a stock solution in DMSO)

DMSO (vehicle control)

Cultured Th17 cells (from Protocol 1)

Procedure:

Prepare serial dilutions of SGC-CBP30 in complete RPMI medium from the DMSO stock. A

final DMSO concentration of ≤0.1% is recommended to avoid toxicity.

Add the desired final concentrations of SGC-CBP30 (e.g., 1 nM to 10 µM) or an equivalent

volume of DMSO to the Th17 cell cultures at the initiation of the culture.

Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Analysis of Cytokine Secretion by ELISA
Materials:

Supernatants from SGC-CBP30-treated and control Th17 cell cultures

Human IL-17A ELISA Kit

Microplate reader

Procedure:

After the 3-day incubation, centrifuge the 96-well plates to pellet the cells.
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Carefully collect the culture supernatants.

Perform an ELISA for human IL-17A on the collected supernatants according to the

manufacturer's protocol.

Read the absorbance on a microplate reader and calculate the concentration of IL-17A

based on a standard curve.

Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR
Materials:

Th17 cells treated with SGC-CBP30 or DMSO for 24 hours

ChIP-grade antibodies against p300 and H3K56Ac

Formaldehyde

Reagents and buffers for ChIP

Primers for the IL17A and IL17F gene loci

qPCR machine and reagents

Procedure:

Crosslink proteins to DNA by adding formaldehyde directly to the culture medium of Th17

cells treated with 2 µM SGC-CBP30 or DMSO for 24 hours.

Perform chromatin immunoprecipitation as per standard protocols using antibodies against

p300 and H3K56Ac.

Purify the immunoprecipitated DNA.

Perform quantitative PCR (qPCR) using primers specific for different regions of the IL17A

and IL17F gene loci to assess the relative enrichment.

Concluding Remarks
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SGC-CBP30 serves as a critical tool for elucidating the epigenetic mechanisms governing

Th17 cell biology. Its high selectivity for CBP/p300 bromodomains allows for precise

investigation of their role in IL-17A regulation, offering a more targeted approach compared to

broader epigenetic inhibitors. The protocols and data presented here provide a solid foundation

for researchers to explore the therapeutic potential of CBP/p300 inhibition in Th17-mediated

inflammatory and autoimmune diseases.

To cite this document: BenchChem. [SGC-CBP30: A Potent Tool for Investigating Th17 Cell
Responses]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612240#sgc-cbp30-for-studying-th17-cell-responses]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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